Ethyl 4-hydroxy-4-phenylbutanoate
Description
Academic Significance as a Chiral Intermediate
The academic importance of Ethyl 4-hydroxy-4-phenylbutanoate is primarily rooted in its utility as a chiral precursor. The presence of both a hydroxyl and an ester functional group, in addition to a chiral center, allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.
The most prominent application of (R)-Ethyl 4-hydroxy-4-phenylbutanoate is as a key intermediate in the synthesis of a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net These drugs, including enalapril, benazepril, and lisinopril, are crucial in the management of hypertension and congestive heart failure. researchgate.netresearchgate.net The synthesis of these complex molecules relies on the stereospecific introduction of the side chain derived from (R)-Ethyl 4-hydroxy-4-phenylbutanoate. For instance, in the synthesis of enalapril, the chiral center from this intermediate is incorporated into the final drug structure, which is essential for its biological activity.
Beyond its well-established role in ACE inhibitor synthesis, this compound is recognized as a versatile chiral building block for the construction of other complex molecules. researchgate.netresearchgate.net Its functional groups can be manipulated to introduce new stereocenters and build molecular complexity. While its application in the synthesis of other classes of pharmaceuticals is an area of ongoing research, its established synthetic utility makes it a valuable synthon for medicinal chemists.
Historical Context and Evolution of Stereoselective Synthetic Methodologies
The methods for producing enantiomerically pure this compound have evolved significantly over time, reflecting broader trends in asymmetric synthesis.
Initially, the primary method for obtaining the desired enantiomer was through the classical resolution of a racemic mixture . This involved synthesizing the compound as a 50:50 mixture of both enantiomers and then separating them, often through crystallization with a chiral resolving agent. researchgate.net While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. researchgate.net
The pursuit of more efficient routes led to the development of asymmetric chemical synthesis . These methods aim to directly produce the desired enantiomer in excess, avoiding the need for resolution. However, these multi-step chemical syntheses can be complex and may require expensive chiral catalysts or starting materials. researchgate.net
The most significant advancements have come from the field of biocatalysis and chemoenzymatic synthesis . researchgate.net These methods utilize enzymes or whole microorganisms to catalyze the stereoselective reduction of a prochiral ketone precursor, ethyl 2-oxo-4-phenylbutanoate. nih.govnih.gov This approach offers several advantages, including high enantioselectivity, mild reaction conditions, and improved environmental sustainability. researchgate.net Early work in this area utilized various yeasts and bacteria, such as Rhodotorula minuta and Candida holmii, to achieve high enantiomeric excess. nih.gov
More recent research has focused on the use of isolated and often genetically engineered enzymes, such as carbonyl reductases, to further improve efficiency and yield. nih.gov The development of coenzyme regeneration systems has also been a critical step in making these biocatalytic processes more economically viable for industrial-scale production. nih.gov
The following tables provide a comparative overview of the different synthetic methodologies, highlighting the progression towards more efficient and selective processes.
| Methodology | General Approach | Maximum Theoretical Yield | Key Challenges |
| Classical Resolution | Synthesis of racemic mixture followed by separation of enantiomers. researchgate.net | 50% researchgate.net | Inherent inefficiency, disposal of unwanted enantiomer. |
| Asymmetric Chemical Synthesis | Multi-step synthesis using chiral auxiliaries or catalysts. researchgate.net | >50% | Process complexity, cost of chiral reagents. researchgate.net |
| Biocatalysis/Chemoenzymatic Synthesis | Stereoselective reduction of a prochiral ketone using enzymes or microorganisms. researchgate.netnih.gov | Approaching 100% | Enzyme stability, cofactor regeneration, process optimization. nih.gov |
Table 1: Comparison of Synthetic Methodologies for this compound
| Catalyst/Microorganism | Substrate | Yield | Enantiomeric Excess (e.e.) |
| Candida holmii | Ethyl 2-oxo-4-phenylbutanoate | 58% | 90% nih.gov |
| Rhodotorula minuta | Ethyl 2-oxo-4-phenylbutanoate | - | 95% nih.gov |
| Lipase (B570770) AK (Kinetic Resolution) | Racemic ethyl 2-hydroxy-4-phenylbutanoate | - | up to 99% scientific.net |
| Recombinant E. coli with Carbonyl Reductase and GDH | Ethyl 2-oxo-4-phenylbutanoate | 98.3% (conversion) | 99.9% nih.gov |
Table 2: Performance of Selected Biocatalytic Methods
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBZVQXJULPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Hydroxy 4 Phenylbutanoate
Biocatalytic and Chemo-Enzymatic Synthesis
The biocatalytic and chemo-enzymatic synthesis of ethyl 4-hydroxy-4-phenylbutanoate represents a significant advancement in the production of this chiral intermediate. These methods offer high selectivity and operate under mild conditions, presenting an environmentally friendly alternative to traditional chemical synthesis. nih.govethernet.edu.et The core of this approach lies in the asymmetric reduction of a precursor molecule, ethyl 2-oxo-4-phenylbutanoate, utilizing whole-cell systems or isolated enzymes. sigmaaldrich.comchemicalbook.com
Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate and Related Ketoesters
The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to produce the chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutanoate, is a key transformation. researchgate.net This process can be achieved with high enantiomeric excess, which is crucial for the synthesis of pharmacologically active compounds. capes.gov.brnih.gov Both whole-cell biotransformations and isolated enzyme-catalyzed transformations have been successfully employed for this purpose.
Whole-cell biotransformation is a favored method for producing chiral alcohols due to the cost-effective nature of catalyst preparation and the inherent cofactor regeneration systems within the cells. nih.govnih.gov Various microorganisms have been identified and optimized for the efficient and stereoselective reduction of ethyl 2-oxo-4-phenylbutyrate.
A diverse range of microorganisms have been screened for their ability to catalyze the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate. Among the effective biocatalysts are various yeast and bacterial strains.
Candida krusei : The strain Candida krusei SW2026 has demonstrated high efficiency in the reduction of ethyl 2-oxo-4-phenylbutyrate, yielding the (R)-enantiomer with an impressive 99.7% enantiomeric excess (ee) and a 95.1% yield under optimized conditions. researchgate.netresearchgate.net
Rhodotorula minuta : Rhodotorula minuta IFO 0920 was identified as a superior type culture for producing (R)-ethyl 2-hydroxy-4-phenylbutanoate, achieving an enantiomeric excess of 95%. capes.gov.brtandfonline.comnih.gov
Candida boidinii : While not directly used for ethyl 2-oxo-4-phenylbutyrate reduction in the provided context, Candida boidinii is noted for its formate (B1220265) dehydrogenase, which is crucial for cofactor regeneration when co-expressed with a reductase in a host like E. coli. nih.govnih.gov
Pichia angusta : The yeast Pichia angusta has been shown to produce the (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutyrate with an 81% ee. researchgate.net This strain also possesses a novel ene reductase with high stability, suggesting its potential for various bioreduction applications. nih.gov
Escherichia coli : Recombinant Escherichia coli strains are widely used as hosts for expressing various reductases. nih.gov For instance, an E. coli strain co-expressing a carbonyl reductase from Candida parapsilosis and a glucose dehydrogenase for cofactor regeneration has been developed for the production of (R)-ethyl 2-hydroxy-4-phenylbutanoate. nih.govresearchgate.net Another recombinant E. coli expressing a novel NADPH-dependent carbonyl reductase and glucose dehydrogenase from Bacillus subtilis has also shown excellent catalytic activity. nih.gov
| Microbial Strain | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| Candida krusei SW2026 | (R) | 99.7% | 95.1% | researchgate.netresearchgate.net |
| Rhodotorula minuta IFO 0920 | (R) | 95% | - | capes.gov.brtandfonline.comnih.gov |
| Pichia angusta | (R) | 81% | - | researchgate.net |
| Recombinant E. coli (with C. parapsilosis reductase) | (R) | >99.9% | 98.3% | nih.gov |
| Recombinant E. coli (with B. subtilis reductase) | (R) | 99.5% | - | nih.gov |
To maximize the yield and enantioselectivity of the biotransformation, optimizing cultivation and reaction parameters is crucial. Key factors that are often fine-tuned include pH, temperature, substrate concentration, and the use of co-substrates for cofactor regeneration.
For the reduction of ethyl 2-oxo-4-phenylbutyrate by Candida krusei SW2026, the optimal conditions were determined to be a pH of 6.6 and a temperature of 30°C. researchgate.netresearchgate.net The addition of glucose as a co-substrate is a common strategy to facilitate the regeneration of the NADH or NADPH cofactors required by the reductase enzymes. researchgate.netnih.gov In a study with a recombinant E. coli expressing a stereospecific carbonyl reductase, the optimal reaction temperature was found to be 25°C, with a substrate concentration of 10.3 g/L. tpcj.orgtpcj.org The use of isopropanol (B130326) as a co-solvent at a 10% ratio also enhanced productivity. tpcj.org
| Microorganism | Parameter | Optimal Value | Reference |
|---|---|---|---|
| Candida krusei SW2026 | pH | 6.6 | researchgate.netresearchgate.net |
| Temperature | 30°C | researchgate.netresearchgate.net | |
| Co-substrate | 5% Glucose | researchgate.net | |
| Recombinant E. coli (with KmCR) | Temperature | 25°C | tpcj.orgtpcj.org |
| Substrate Concentration | 10.3 g/L | tpcj.orgtpcj.org | |
| Co-solvent | 10% Isopropanol | tpcj.org |
An interface bioreactor was successfully used for the production of (R)-ethyl 2-hydroxy-4-phenylbutanoate using Candida holmii KPY 12402. capes.gov.brtandfonline.comnih.gov In this system, the yeast cells were immobilized on a hydrophilic carrier, and the reaction took place at the interface with a hydrophobic organic solvent. tandfonline.com This setup facilitates easier separation of the product and can alleviate the toxic effects of the substrate on the microbial cells. tandfonline.com
Aqueous/organic biphasic systems have also proven effective. For instance, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using Rhodotorula mucilaginosa CCZU-G5 was significantly enhanced in an aqueous/isooctane biphasic system. hep.com.cn Under optimized conditions, a yield of 98.3% and an optical purity of over 99.0% ee were achieved. hep.com.cn Similarly, an aqueous/octanol biphasic system was employed with a recombinant E. coli strain, leading to the production of (R)-ethyl 2-hydroxy-4-phenylbutanoate with 99.5% ee at a high substrate concentration. nih.govresearchgate.net
| Biocatalyst | System Type | Organic Solvent | Product Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida holmii KPY 12402 | Interface Bioreactor | - | 58% | 90% | capes.gov.brtandfonline.comnih.gov |
| Rhodotorula mucilaginosa CCZU-G5 | Aqueous/Organic Biphasic | Isooctane | 98.3% | >99.0% | hep.com.cn |
| Recombinant E. coli | Aqueous/Organic Biphasic | Octanol | - | 99.5% | nih.govresearchgate.net |
Isolated Enzyme-Catalyzed Transformations
The use of isolated enzymes offers a more defined and controlled reaction environment compared to whole-cell systems. nih.gov These transformations often require the addition of a cofactor, such as NADH or NADPH, and a system for its regeneration. rsc.org
Carbonyl reductases are a key class of enzymes used for the asymmetric reduction of ketoesters. nih.gov For example, a carbonyl reductase from Gluconobacter oxydans (GoCR) was engineered to improve its catalytic performance for the production of (R)-ethyl 2-hydroxy-4-phenylbutanoate. researchgate.net Through structure-guided rational design, variants with enhanced activity and stereoselectivity were created. researchgate.net
Another approach involves the co-expression and purification of a ketoreductase and a dehydrogenase for cofactor regeneration. A study utilized a recombinant E. coli to co-express a carbonyl reductase from Candida parapsilosis (CpCR) and a glucose dehydrogenase (GDH). nih.gov The enzymes were then used in a coupled system for the efficient synthesis of (R)-ethyl 2-hydroxy-4-phenylbutanoate. nih.gov This bi-enzyme system demonstrated high catalytic efficiency and stability, making it suitable for industrial-scale production. nih.gov
The purification of these enzymes typically involves chromatographic techniques. For instance, a protector protein from Saccharomyces cerevisiae that inhibits enzyme inactivation was purified using a sequence of polyethylene (B3416737) glycol precipitation followed by chromatography on DE52, phenyl, and DEAE columns, and finally gel filtration. nih.gov
| Enzyme System | Host Organism | Key Features | Product ee | Reference |
|---|---|---|---|---|
| Engineered Carbonyl Reductase (GoCR) | Gluconobacter oxydans (source) | Improved activity and stereoselectivity through rational design. | >99% | researchgate.net |
| Coupled Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | Recombinant E. coli | Efficient cofactor regeneration, high catalytic efficiency and stability. | 99.9% | nih.gov |
Kinetic Resolution Strategies of Racemic this compound (e.g., Lipase (B570770) AK)
Kinetic resolution is an alternative biocatalytic approach that involves the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly employed for this purpose due to their enantioselectivity in esterification or hydrolysis reactions.
While specific examples directly detailing the kinetic resolution of racemic this compound using Lipase AK were not the primary focus of the provided sources, the principle of kinetic resolution of racemic hydroxy esters is a well-established strategy. nih.gov This method relies on the differential rate of reaction of a lipase towards the (R) and (S)-enantiomers of the substrate. For example, in an acylation reaction, the lipase would selectively acylate one enantiomer, leaving the other unreacted and allowing for their subsequent separation.
Enzymatic Esterification of 2-hydroxy-4-phenylbutanoic acid
The enzymatic esterification of 2-hydroxy-4-phenylbutanoic acid with ethanol (B145695) presents another biocatalytic route to this compound. Lipases are the enzymes of choice for this transformation, catalyzing the reaction under mild conditions. This approach can be particularly advantageous when the chiral acid is more readily available or produced with high enantiopurity. The enzymatic nature of the esterification can help to avoid side reactions that may occur under chemical catalysis. researchgate.netnih.gov
Catalytic Asymmetric Chemical Synthesis
In addition to biocatalytic methods, chemical catalysis offers powerful strategies for the asymmetric synthesis of this compound.
Asymmetric Hydrogenation of Alpha-Ketoester and Alpha,Gamma-Diketoester Precursors
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the enantioselective reduction of prochiral substrates. For the synthesis of this compound, the asymmetric hydrogenation of its precursor, ethyl 2-oxo-4-phenylbutyrate, is a key strategy. This reaction typically employs chiral transition metal catalysts, often based on ruthenium or rhodium, complexed with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity.
While the provided search results primarily focused on biocatalytic methods, the principles of asymmetric hydrogenation of α-ketoesters are well-established and directly applicable to the synthesis of this compound. The development of catalysts for this class of substrates continues to be an active area of research, aiming for higher turnover numbers, milder reaction conditions, and broader substrate scope.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is another powerful technique for the enantioselective reduction of ketones. Noyori-Ikariya catalysts, which are ruthenium(II) complexes, are widely used for this purpose. mdpi.com The mechanism involves the transfer of hydrogen from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone substrate. mdpi.com While the direct application of ATH to ethyl 2,4-dioxo-4-phenylbutanoate is a specific area of study, the principles have been successfully applied to a wide range of aryl ketones. mdpi.com
Stereoselective Formation via Aldol (B89426) Condensation Derivatives (e.g., from acetophenone (B1666503) and diethyl oxalate)
The synthesis of this compound can be initiated from the Claisen condensation of acetophenone and diethyl oxalate (B1200264). lookchem.comrsc.org This reaction produces the precursor ethyl 2,4-dioxo-4-phenylbutanoate. lookchem.comrsc.org The subsequent stereoselective reduction of this diketo ester is a key step. Biocatalytic methods, using baker's yeast, have been employed for the enantio- and regiospecific reduction of the α-keto group to yield (-)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with high enantiomeric excess (98% ee). researchgate.net This intermediate is then hydrogenated over a palladium-carbon catalyst to produce the final product. researchgate.net
Multi-Step Conventional Chemical Synthesis Pathways
Conventional chemical synthesis of this compound often involves a multi-step approach, starting with the synthesis of a key precursor.
Condensation Reactions for Precursor Synthesis (e.g., ethyl 2,4-dioxo-4-phenylbutanoate)
The synthesis of the crucial precursor, ethyl 2,4-dioxo-4-phenylbutanoate, is typically achieved through a Claisen condensation reaction. lookchem.comut.ac.ir This involves reacting acetophenone with diethyl oxalate in the presence of a base, such as sodium ethoxide or sodium methoxide. rsc.orgut.ac.ir
The general procedure involves adding a mixture of acetophenone and diethyl oxalate to a solution of sodium ethoxide in a suitable solvent like ethanol or toluene. lookchem.comut.ac.ir The reaction is stirred, sometimes with heating, and then acidified to yield the desired ethyl 2,4-dioxo-4-phenylbutanoate. ut.ac.ir This precursor is then carried forward for subsequent reduction steps to obtain this compound. lookchem.com
Grignard Reaction-Based Synthetic Routes
The synthesis of this compound can be approached through the formation of its precursor, ethyl 2-oxo-4-phenylbutyrate, via a Grignard reaction, followed by a reduction step. A key route involves the reaction of a phenylethyl Grignard reagent with a derivative of oxalic acid.
One described method begins with the preparation of a Grignard reagent from β-bromophenylethane and magnesium metal. google.com This organometallic intermediate is then reacted with diethyl oxalate in an addition reaction to yield ethyl 2-oxo-4-phenylbutyrate. google.com This synthetic route is noted for being relatively short and simple compared to other pathways. google.com The reaction conditions, such as solvent, temperature, and reaction time, are critical for optimizing the yield and minimizing side reactions like the Wurtz coupling. google.com
The process involves two main stages:
Formation of the Grignard Reagent : β-bromophenylethane reacts with magnesium in a suitable solvent system, such as methyl tert-butyl ether, sometimes with a thinner, to form the phenylethylmagnesium bromide. google.com
Addition to Diethyl Oxalate : The prepared Grignard reagent is then added to diethyl oxalate. The reaction is typically conducted at low temperatures to control its exothermicity. google.com Following the addition, an acidic workup hydrolyzes the intermediate magnesium salt to afford the crude product, which is then purified. google.com
The resulting ketoester, ethyl 2-oxo-4-phenylbutyrate, must then be reduced to obtain the final product, this compound. This reduction can be accomplished using various reducing agents or through catalytic hydrogenation, which selectively reduces the ketone functionality to a hydroxyl group. nih.gov For instance, microbial reduction of ethyl 2-oxo-4-phenylbutanoate has been shown to produce ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess. nih.gov
Table 1: Grignard Reaction Conditions for Ethyl 2-oxo-4-phenylbutyrate Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Grignard Reaction | ||
| Reactants | β-bromophenylethane, Magnesium | google.com |
| Solvent | Methyl tert-butyl ether (with optional thinner) | google.com |
| Molar Ratio (Solvent:Bromide) | 1:1 to 5:1 | google.com |
| Temperature | 30 to 60 °C (preferably 50-60 °C) | google.com |
| Time | 1 to 12 hours (preferably 2-5 hours) | google.com |
| Addition Reaction | ||
| Reactants | Grignard Reagent, Diethyl oxalate | google.com |
| Temperature | -30 to 50 °C (preferably -15 to 20 °C) | google.com |
| Time | 1 to 15 hours | google.com |
| Workup | Acid hydrolysis (e.g., HCl), neutralization, washing, drying | google.com |
Derivatization from Benzaldehyde (B42025) and Pyruvic Acid Pathways
An alternative and efficient synthetic strategy for this compound, particularly for its optically active forms, starts from the readily available and low-cost materials benzaldehyde and pyruvic acid. google.com This pathway involves a multi-step sequence that typically includes condensation, esterification, and reduction.
Condensation : Benzaldehyde and pyruvic acid undergo an aldol condensation reaction in the presence of a strong base to yield a β-unsaturated keto acid, 4-phenyl-2-oxo-3-butenoic acid. google.comgoogle.com
Esterification : The resulting acid is then esterified with ethanol to produce ethyl 4-phenyl-2-oxo-3-butenoate. google.comgoogle.com This step is often catalyzed by an acid like sulfuric acid. chemicalbook.com
Asymmetric Reduction : The ethyl 4-phenyl-2-oxo-3-butenoate undergoes a reduction of the ketone group. This can be achieved using a bio-catalyst, such as a ketoreductase enzyme, to create the chiral center with high selectivity, yielding ethyl (R)-2-hydroxy-4-phenyl-3-butenoate. google.com
Hydrogenation : The final step involves the hydrogenation of the carbon-carbon double bond. This is typically carried out using a catalyst, such as palladium on carbon, under a hydrogen atmosphere to yield the saturated target product, (R)-2-hydroxy-4-phenylbutanoate. google.com
This pathway is advantageous as it allows for the introduction of chirality early in the sequence through asymmetric reduction, leading to an optically pure final product with a reported total recovery of 82%. google.com
Table 2: Synthesis Pathway from Benzaldehyde and Pyruvic Acid
| Step | Reaction | Reactants | Product | Yield | Source |
|---|---|---|---|---|---|
| 1 | Condensation | Benzaldehyde, Pyruvic Acid | 4-phenyl-2-oxo-3-butenoic acid | - | google.comgoogle.com |
| 2 | Esterification | 4-phenyl-2-oxo-3-butenoic acid, Ethanol | Ethyl 4-phenyl-2-oxo-3-butenoate | - | google.comgoogle.com |
| 3 | Asymmetric Reduction | Ethyl 4-phenyl-2-oxo-3-butenoate | Ethyl (R)-2-hydroxy-4-phenyl-3-butenoate | - | google.com |
| 4 | Hydrogenation | Ethyl (R)-2-hydroxy-4-phenyl-3-butenoate | (R)-2-hydroxy-4-phenylbutanoate | - | google.com |
| Overall | 82% | google.com |
Stereochemical Control and Enantiopurity Enhancement in Synthesis
Methodologies for High Enantiomeric Excess Achievement
High enantiomeric excess (ee) in the synthesis of ethyl 4-hydroxy-4-phenylbutanoate is primarily achieved through biocatalytic asymmetric reduction and chemo-catalytic asymmetric hydrogenation. These methods employ chiral catalysts or enzymes to stereoselectively convert a prochiral ketone to the desired chiral alcohol.
Biocatalytic Asymmetric Reduction:
Microbial reductases are widely used for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) and ethyl 4-oxo-4-phenylbutanoate to produce the corresponding (R)- or (S)-enantiomers of ethyl hydroxy-4-phenylbutanoate. Various microorganisms and their isolated enzymes have demonstrated high efficiency and enantioselectivity.
Recombinant E. coli : Strains of E. coli engineered to co-express a carbonyl reductase and a cofactor regenerating enzyme, like glucose dehydrogenase (GDH), are highly effective. For instance, a recombinant E. coli co-expressing a novel NADPH-dependent carbonyl reductase (IolS) and GDH from Bacillus subtilis produced (R)-ethyl 2-hydroxy-4-phenylbutyrate with a 99.5% ee. nih.gov Another system using a carbonyl reductase (CpCR) coupled with GDH in E. coli achieved a 99.9% ee for the same product. nih.gov
Yeast-mediated Reduction : Various yeast strains are capable of reducing the keto group with high stereoselectivity. Rhodotorula minuta and Candida holmii have been shown to produce (R)-ethyl 2-hydroxy-4-phenylbutanoate with enantiomeric excesses of 95% and 94%, respectively. nih.gov Baker's yeast has been used to reduce ethyl 2,4-dioxo-4-phenylbutyrate to (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with an impressive 98% ee. researchgate.net
Candida krusei : A highly enantioselective carbonyl reductase identified from Candida krusei SW 2026 is responsible for the reduction of ethyl 2-oxo-4-phenylbutyrate. researchgate.net
Asymmetric Chemical Hydrogenation:
Asymmetric hydrogenation utilizes chiral metal complexes to catalyze the addition of hydrogen across the carbonyl double bond. This method offers high enantioselectivity and is applicable on an industrial scale.
Ruthenium-based Catalysts : Chiral ruthenium catalysts are prominent in the asymmetric hydrogenation of ketoesters. A system employing a Ru-based catalyst with a chiral diamine ligand can achieve dynamic kinetic resolution of α-phenoxy esters, yielding β-chiral alcohols with enantiomeric excesses ranging from 79% to 95%. ualberta.ca
Platinum-based Catalysts : A heterogeneous Platinum catalyst modified with a chiral alkaloid, such as dihydrocinchonidine, has been used for the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate, achieving an ee of up to 86%. lookchem.comresearchgate.net
The following table summarizes various methodologies and their reported efficiencies in producing enantiomerically enriched ethyl hydroxy-4-phenylbutanoate derivatives.
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Recombinant E. coli (IolS and GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-ethyl 2-hydroxy-4-phenylbutyrate | 99.5% | nih.gov |
| Recombinant E. coli (CpCR and GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-ethyl 2-hydroxy-4-phenylbutyrate | 99.9% | nih.gov |
| Rhodotorula minuta | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | (R)-ethyl 2-hydroxy-4-phenylbutanoate | 95% | nih.gov |
| Candida holmii | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | (R)-ethyl 2-hydroxy-4-phenylbutanoate | 94% | nih.gov |
| Baker's Yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98% | researchgate.net |
| Heterogeneous Pt catalyst with dihydrocinchonidine | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | up to 86% | lookchem.com |
| Chiral La-BINOL-Ph3P=O complex | 1-Phenyl-3-buten-2-one | (S)- or (R)-3-hydroxy-4-phenylbutan-2-one | >90% | researchgate.net |
Chiral Separation and Enrichment Techniques (e.g., Crystallization)
Even with highly enantioselective methods, further purification is often necessary to achieve the enantiopurity required for pharmaceutical applications. Crystallization-based techniques are powerful tools for separating enantiomers and enriching the desired one.
Crystallization-Induced Dynamic Resolution (CIDR):
This technique combines in-situ racemization of the unwanted enantiomer with the selective crystallization of the desired one. For related chiral compounds, CIDR has been effectively used. For instance, racemic α-bromo acids can be converted to the R-enantiomer with 88% ee by forming diastereomeric salts with a chiral amine, which then selectively crystallizes. nih.gov A similar principle, light-driven crystallization-induced dynamic resolution, has been developed for racemic amines, where a photoredox catalyst mediates racemization while the desired enantiomer crystallizes as a diastereomeric salt. nih.gov
Enrichment by Crystallization:
When a reaction produces a mixture of enantiomers, even with a high ee, a single crystallization step can often significantly enhance the enantiopurity. Following the enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate, which yields the product with up to 86% ee, a subsequent crystallization of the resulting 2-hydroxy-4-oxo ester can further purify the desired enantiomer. lookchem.comresearchgate.net This approach is crucial for large-scale production to meet the stringent purity demands for pharmaceutical intermediates. researchgate.net The discovery of a selective crystallization of an N-silyl nucleoside intermediate was a key step in the enantioselective synthesis of the anti-HIV agent EFdA, allowing for the isolation of the desired β-anomer. nih.gov In some cases, further enrichment to enantiomeric homogeneity can be achieved by crystallization after an initial resolution step. nih.gov
Stereocontrol Mechanisms in Biocatalytic and Asymmetric Chemical Reactions
The ability to control the three-dimensional arrangement of atoms during a chemical transformation is fundamental to enantioselective synthesis. The stereochemical outcome is dictated by the specific interactions between the substrate and the chiral catalyst or enzyme.
Biocatalytic Stereocontrol:
In biocatalytic reductions, the stereocontrol arises from the highly defined three-dimensional structure of the enzyme's active site. Carbonyl reductases, for example, require a coenzyme such as NAD(P)H to deliver a hydride to the carbonyl carbon of the substrate. nih.gov The enzyme binds both the substrate and the coenzyme in a specific orientation, forcing the hydride transfer to occur from one specific face of the prochiral ketone. This precise positioning ensures the formation of one enantiomer over the other. nih.gov The high stereoselectivity of these enzymes makes them ideal for producing optically pure chiral intermediates. nih.gov
Stereocontrol in Asymmetric Hydrogenation:
In asymmetric hydrogenation, stereocontrol is achieved through the use of a chiral ligand coordinated to a metal center (commonly rhodium or ruthenium). wikipedia.org These chiral ligands, such as BINAP or chiral diphosphines, create a chiral environment around the metal. wikipedia.org The substrate coordinates to the metal center in a sterically favored manner, which then directs the addition of hydrogen from a specific side. The mechanism can be either an "inner sphere" or "outer sphere" process. wikipedia.org In the Noyori-type asymmetric transfer hydrogenation, for example, a ruthenium catalyst complexed with a chiral diamine and a diphosphine ligand facilitates the stereoselective transfer of hydrogen from a hydrogen donor to the substrate, a key step in the synthesis of the anti-HIV nucleoside EFdA. nih.gov The catalyst system often operates through a dynamic kinetic resolution, where the catalyst preferentially hydrogenates one enantiomer of a rapidly racemizing substrate. ualberta.ca
Mechanistic Investigations of Reactions Involving Ethyl 4 Hydroxy 4 Phenylbutanoate
Elucidation of Enzyme-Substrate Interactions and Active Site Architectures in Biocatalysis
Biocatalysis offers a powerful and green alternative for the synthesis of chiral molecules, providing high stereo- and regioselectivity under mild conditions. h-its.org Enzymes such as alcohol dehydrogenases (ADHs), carbonyl reductases, and lipases are instrumental in the production of enantiomerically pure forms of hydroxyesters related to ethyl 4-hydroxy-4-phenylbutanoate, such as ethyl (R)-2-hydroxy-4-phenylbutanoate. The efficacy of these biocatalysts is rooted in the specific interactions between the substrate and the enzyme's active site.
Lipases are frequently employed for the kinetic resolution of racemic mixtures, such as racemic ethyl 2-hydroxy-4-phenylbutyrate. researchgate.net In one study, the kinetic resolution using Lipase (B570770) AK from Pseudomonas fluorescens was found to follow a double substrate ping-pong mechanism. researchgate.net In this model, the lipase first reacts with the acyl donor (e.g., an vinyl ester), forming an acyl-enzyme intermediate and releasing an alcohol. Subsequently, one enantiomer of the racemic alcohol (the substrate) binds to the acylated enzyme and is acylated, while the other enantiomer does not react and can be recovered in high enantiomeric purity. unipd.it The optimal conditions for this resolution were determined to be a substrate concentration of 0.074 mol/L with 20 mg of Lipase AK in 2.0 ml of ethenyl ethanoate at 30°C, achieving an enantiomeric excess of up to 99%. researchgate.net
The use of biphasic systems, containing an aqueous phase for the enzyme and an organic phase for the often poorly water-soluble substrate, is a common strategy to overcome substrate inhibition and improve productivity. organic-chemistry.orgmdpi.com The choice of organic solvent is critical to maintain enzyme stability and activity.
Understanding Catalytic Cycles and Intermediate Formation in Asymmetric Catalysis
Asymmetric catalysis using chiral metal complexes or organocatalysts is a cornerstone of modern organic synthesis. These methods rely on the formation of transient chiral intermediates that guide the reaction pathway towards a specific stereoisomer.
A prominent example relevant to the synthesis of chiral precursors is the enantioselective hydrogenation of α-ketoesters like ethyl 2-oxo-4-phenylbutyrate. sigmaaldrich.com The Pt-cinchona alkaloid system is a well-studied heterogeneous catalytic system for this transformation. core.ac.ukacs.org The mechanism involves the adsorption of the chiral modifier, such as cinchonidine, onto the platinum surface. The substrate (the ketoester) then interacts with the adsorbed modifier, forming a diastereomeric transient surface complex. researchgate.netdntb.gov.ua This interaction, often involving a hydrogen bond between the modifier and the ketone, dictates the facial selectivity of the hydrogenation. core.ac.uk Dissociated hydrogen on the platinum surface is crucial for the formation of this complex and the subsequent reduction. researchgate.netdntb.gov.ua The catalytic cycle involves the formation of these diastereomeric complexes, hydrogenation, and subsequent release of the chiral product from the catalyst surface. core.ac.uk This system is notable as it represents an early example of ligand acceleration in heterogeneous catalysis, where the chiral modifier not only induces enantioselectivity but also increases the reaction rate. acs.org
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, are also highly effective in a variety of asymmetric transformations. researchgate.net The catalytic cycle of CPAs typically involves the activation of an electrophile through hydrogen bonding. rsc.orgumich.edu In reactions like the hydroamination of allenes, the CPA protonates the substrate to form a π-allylic carbocationic intermediate paired with the chiral phosphate (B84403) anion. acs.org This ion pair then controls the stereoselective C-N bond formation. The stereochemical outcome is influenced by the specific structure of the CPA, with different backbones like BINOL or SPINOL leading to different chiral environments. researchgate.netacs.org The mechanism can be complex, with possibilities of both monomeric and dimeric catalyst pathways that can even lead to opposite enantiomers depending on reaction conditions like temperature and concentration. h-its.org
The proposed catalytic cycle for a ruthenium-cinchona alkaloid NNP ligand complex in the asymmetric hydrogenation of ketones involves the formation of a dihydride complex. This complex then transfers a hydridic Ru-H and a protic N-H to the ketone's carbonyl group via a coordinated transition state to produce the chiral alcohol. nih.gov
Reaction Pathway Analysis and Kinetics in Multi-Step Synthetic Sequences
The industrial production of complex molecules often involves multi-step synthetic sequences where understanding the reaction pathway and kinetics of each step is vital for process optimization and control. Continuous flow chemistry has emerged as a powerful tool for this purpose, allowing for precise control over parameters like temperature, pressure, and residence time, leading to improved yields and safety. nih.govnih.govacs.org
The synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for ACE inhibitors, can be achieved through various multi-step pathways. One patented route starts from inexpensive benzaldehyde (B42025) and pyruvic acid, proceeding through condensation, esterification, bio-enzyme catalyzed asymmetric reduction, and finally double bond hydrogenation to yield the target product.
The kinetics of individual steps, particularly the asymmetric reduction, are often the focus of optimization studies. In one such study, the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate using the stereospecific carbonyl reductase KmCR was investigated in detail. tpcj.org The study optimized various reaction parameters to maximize yield and productivity. The data revealed that factors such as enzyme concentration, substrate concentration, and the presence of a co-solvent significantly impact the reaction outcome.
Below is a table summarizing the optimization of the enzymatic reduction step.
| Parameter | Condition | Yield of (R)-HPBE | Reaction Time | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Temperature | 25 °C | 62% | 20 min | ≥99.9% |
| Substrate Concentration | 10.3 g/L | |||
| Enzyme Concentration | 50 g/L | |||
| Co-solvent | 10% Isopropanol (B130326) |
Table 1: Optimal reaction conditions for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) using KmCR enzyme. tpcj.org
In the context of continuous manufacturing, computational fluid dynamics (CFD) can be used alongside experimental data to model and optimize reaction conditions. rsc.orgrsc.org For a given multi-step synthesis, CFD can predict the impact of factors like residence time and temperature on product yield, reducing the need for extensive experimentation. rsc.org This approach allows for the development of robust and efficient telescoped synthetic protocols, where intermediates are not isolated, minimizing waste and processing time. acs.org
Advanced Spectroscopic and Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of ethyl 4-hydroxy-4-phenylbutanoate. Through the application of various one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.
1H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl and phenyl groups, the methylene (B1212753) protons of the butyrate (B1204436) chain, and the ethyl ester group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically resonate in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons appear at higher fields. The splitting patterns (singlet, doublet, triplet, quartet, multiplet) of these signals, arising from spin-spin coupling with neighboring protons, reveal the connectivity between different proton environments.
¹³C NMR Spectroscopy: Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the aliphatic carbons of the butyrate chain and the ethyl group.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which can sometimes be ambiguous in a standard ¹³C NMR spectrum.
2D NMR Techniques (COSY, TOCSY, HMQC, HMBC, NOESY):
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It helps to trace the connectivity of the proton spin systems within the molecule.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to include all protons within a spin system.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the connections between different functional groups and the carbon backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is especially important for determining the stereochemistry and conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (C₆H₅) | ~7.2-7.4 (m) | ~125-145 |
| Methine Proton (-CH(OH)-) | ~4.7-5.1 (t or dd) | ~70-75 |
| Methylene Protons (-CH₂-CH(OH)-) | ~1.9-2.2 (m) | ~35-40 |
| Methylene Protons (-CH₂-COO-) | ~2.4-2.6 (t) | ~30-35 |
| Ester Methylene Protons (-O-CH₂-CH₃) | ~4.1-4.3 (q) | ~60-62 |
| Ester Methyl Protons (-O-CH₂-CH₃) | ~1.2-1.4 (t) | ~14 |
| Ester Carbonyl Carbon (-COO-) | - | ~170-175 |
Gas Chromatography (GC) for Enantiomeric Purity Determination and Reaction Monitoring
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. In the context of this compound, GC plays a crucial role in two key areas: determining enantiomeric purity and monitoring the progress of chemical reactions.
Enantiomeric Purity Determination: Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as two enantiomers, (R)- and (S)-ethyl 4-hydroxy-4-phenylbutanoate. The separation of these enantiomers is critical, as they often exhibit different biological activities. Chiral GC, which utilizes a chiral stationary phase, is the method of choice for this purpose. gcms.cz The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This is essential for assessing the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. For example, in the synthesis of the key intermediate (R)-ethyl 2-hydroxy-4-phenylbutanoate, achieving high enantiomeric excess is crucial. nih.gov
Reaction Monitoring: GC is an effective tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and purity of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Purity and Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is an indispensable tool for confirming the identity and assessing the purity of synthesized this compound.
In an LC-MS analysis, the sample is first injected into a liquid chromatograph, where the components of the mixture are separated based on their interactions with the stationary phase of the column. As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z).
This technique provides two key pieces of information: the retention time from the LC and the mass spectrum from the MS. The retention time is characteristic of a particular compound under specific chromatographic conditions, and the mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight, confirming its presence in the sample. uni.lu Furthermore, the fragmentation pattern can provide additional structural information, further corroborating the identity of the compound. LC-MS is also highly effective for detecting and identifying any impurities present in the sample, thus providing a comprehensive assessment of its purity. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. libretexts.orgpressbooks.pub When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:
O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl (-OH) group. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding.
C=O Stretch: A sharp and intense absorption band around 1735-1750 cm⁻¹ corresponds to the carbonyl group (C=O) of the ester. libretexts.orgpressbooks.pub
C-O Stretch: The C-O stretching vibrations of the ester and the alcohol will appear in the fingerprint region, typically between 1300-1000 cm⁻¹.
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring. libretexts.org
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring. youtube.com
The presence of these characteristic peaks in the IR spectrum provides strong evidence for the successful synthesis of this compound.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad, strong) |
| Ester (C=O) | C=O Stretch | 1750-1735 (sharp, strong) |
| Ester/Alcohol (C-O) | C-O Stretch | 1300-1000 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Bending | 1600-1450 |
Computational Chemistry and Theoretical Modeling Studies
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Complexes
The enantioselective synthesis of ethyl 4-hydroxy-4-phenylbutanoate, particularly the (R)-enantiomer, is often accomplished through the enzymatic reduction of its precursor, ethyl 2-oxo-4-phenylbutanoate (EOPB). Carbonyl reductases are frequently employed for this transformation. Molecular docking and molecular dynamics (MD) simulations are crucial computational techniques used to understand and engineer these enzyme-substrate complexes for improved performance.
Molecular docking predicts the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. For the synthesis of (R)-ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE), docking studies are instrumental in visualizing how EOPB fits within the catalytic pocket of a carbonyl reductase. These simulations help identify key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or steric hindrance.
For instance, in a study aimed at improving the catalytic efficiency of a carbonyl reductase from Gluconobacter oxydans (GoCR), a computational approach was used to identify crucial residues. rsc.org Docking simulations of EOPB within the GoCR active site revealed that specific residues—Cys93, Ile187, and Trp193—were in close proximity to the substrate and likely influenced its binding and the subsequent stereoselectivity of the reduction. rsc.orgresearchgate.net The position of the bulky phenyl group of the substrate within the binding pocket is a critical determinant for whether the hydride is delivered to the Re or Si face of the carbonyl group, thus controlling the chirality of the resulting hydroxy ester.
Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition State Analysis
While molecular docking provides a static picture of binding, quantum chemical (QC) calculations are employed to investigate the electronic details of the reaction mechanism itself. These methods, such as Density Functional Theory (DFT), can elucidate the pathway of the enzymatic reduction of ethyl 2-oxo-4-phenylbutanoate and analyze the transition states involved.
For the carbonyl reduction, QC calculations can model the transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the substrate. By calculating the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products. A key aspect of this analysis is the calculation of the energy barriers (activation energies) associated with the transition states.
In the context of enantioselectivity, there are two possible transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the activation energies (ΔΔG‡) between these two competing pathways determines the enantiomeric excess (ee) of the product. A lower energy barrier for the transition state leading to the (R)-product, for example, would explain the high (R)-selectivity observed with certain engineered enzymes.
These calculations can also clarify the role of specific amino acid residues in the active site that stabilize one transition state over the other. For example, a proton-donating residue like tyrosine or a charged residue like aspartate can stabilize the developing negative charge on the carbonyl oxygen during the hydride transfer, thereby lowering the activation energy. QC calculations can quantify the energetic contribution of these interactions, providing a detailed, physics-based understanding of the enzyme's catalytic power and stereoselectivity.
Structure-Activity Relationship (SAR) Studies in Enzyme Engineering and Catalyst Design
Structure-Activity Relationship (SAR) studies are fundamental to enzyme engineering. By systematically modifying the structure of an enzyme and observing the resulting changes in its activity and selectivity, researchers can develop highly efficient and specific biocatalysts. Computational modeling is a cornerstone of modern SAR studies, guiding the rational design of enzyme variants.
In the case of producing (R)-HPBE, SAR studies have been successfully applied to carbonyl reductases. Based on initial computational analyses, such as the molecular docking that identified key residues (Cys93, Ile187, Trp193) in GoCR, specific mutations can be introduced. rsc.org The subsequent experimental characterization of these mutant enzymes provides the data needed to establish clear SARs.
A study on GoCR demonstrated that mutating these sites led to significant improvements in both catalytic efficiency and enantioselectivity. rsc.org Theoretical structural analysis revealed that the mutations altered the microenvironment of the catalytic pocket. For example, replacing the bulky tryptophan at position 193 with a smaller leucine (B10760876) (W193L) likely created more space to better accommodate the phenyl group of the substrate, leading to a dramatic increase in stereoselectivity from 43% ee for the wild-type to over 99% ee for the mutant. rsc.org Further combining this mutation with others (C93I and I187L) resulted in variants with up to a 37-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. rsc.org
These findings establish a clear relationship: modifying the size and nature of amino acids in the substrate-binding pocket directly impacts the enzyme's ability to bind EOPB in an orientation optimal for producing the desired (R)-enantiomer with high efficiency.
Table 1: Impact of Mutations on GoCR Catalytic Performance for (R)-HPBE Synthesis
This table summarizes the experimentally determined kinetic parameters and enantiomeric excess for the wild-type (WT) and various mutant forms of Gluconobacter oxydans carbonyl reductase (GoCR). Data sourced from structure-guided evolution studies. rsc.org
| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Enantiomeric Excess (ee) (%) |
| WT | 0.04 | 1.1 | 0.036 | 43.0 |
| mut-W193L | 0.49 | 1.4 | 0.35 | >99.0 |
| mut-W193L/C93I | 0.77 | 1.1 | 0.70 | >99.0 |
| mut-W193L/I187L | 1.25 | 1.2 | 1.04 | >99.0 |
| mut-W193L/C93I/I187L | 1.77 | 1.3 | 1.33 | >99.0 |
Predictive Modeling for Reaction Yield and Enantioselectivity Optimization
Beyond understanding mechanisms, computational chemistry is moving towards predictive modeling, where algorithms can forecast the outcome of a reaction under various conditions. For the synthesis of this compound, predictive models can be developed to optimize parameters like temperature, substrate concentration, pH, and co-solvent choice to maximize both chemical yield and enantioselectivity.
These models often employ machine learning (ML) algorithms trained on datasets from experimental studies. For instance, numerous studies have explored the optimal conditions for the enzymatic reduction of EOPB. tpcj.orgresearchgate.net This experimental data, which links specific reaction parameters to outcomes (yield and ee), is ideal for training ML models. Once trained, these models can predict the results for new, untested conditions, significantly reducing the experimental effort required for optimization.
For example, experimental optimization has shown that for the reduction of EOPB using the enzyme KmCR, the best conditions were a temperature of 25°C, a substrate concentration of 10.3 g/L, and the use of isopropanol (B130326) as a co-solvent at a 10% ratio, which resulted in a 62% yield and >99.9% ee in just 20 minutes. tpcj.org A predictive model could capture these complex relationships and suggest even more refined conditions or evaluate the trade-offs between reaction time, yield, and purity.
Table 2: Experimental Optimization of Reaction Parameters for (R)-HPBE Synthesis
This table illustrates how different reaction parameters, determined through experimental screening, affect the yield and enantiomeric excess (ee) of the product. Such data is foundational for building predictive computational models.
| Enzyme/Organism | Substrate Conc. (g/L) | Co-solvent | Yield (%) | ee (%) | Reference |
| Candida krusei SW2026 | 2.5 | 5% Glucose | 95.1 | 99.7 | researchgate.net |
| Rhodotorula minuta IFO 0920 | N/A | N/A | 58 | 95 | nih.gov |
| Candida holmii KPY 12402 | N/A | N/A | 58 | 94 | nih.gov |
| Recombinant E. coli (IolS) | 10 | None (aqueous) | 100 | 99.5 | aiche.org |
| KmCR | 10.3 | 10% Isopropanol | 62 | >99.9 | tpcj.org |
By integrating data from high-throughput experiments with advanced modeling techniques, the development of biocatalytic processes can be accelerated, leading to more efficient, scalable, and sustainable methods for producing valuable chiral compounds like this compound.
Green Chemistry Principles in Ethyl 4 Hydroxy 4 Phenylbutanoate Synthesis
Solvent Selection and Alternative Reaction Media (e.g., Bio-based Solvents, Ionic Liquids, Solvent-Free Systems)
Traditional vs. Green Solvents: Conventional chemical synthesis routes for related precursors have employed solvents such as methylene (B1212753) chloride and tetrahydrofuran (B95107) (THF). google.com Methylene chloride, for instance, is identified as a problematic solvent due to its carcinogenicity. rsc.org Green solvent selection guides categorize such halogenated hydrocarbons as undesirable or hazardous. rsc.org
Alternative Reaction Media: While specific applications of ionic liquids or deep eutectic solvents in the synthesis of Ethyl 4-hydroxy-4-phenylbutanoate are not extensively documented, these remain viable areas for future green process development. Solvent-free systems represent another key green chemistry strategy. researchgate.net For example, a microwave-assisted synthesis of a related compound, (4-hydroxy phenyl) 3-oxo butanoate, was achieved by reacting the starting materials with a solid catalyst (montmorillonite K10) without any solvent, significantly reducing waste. mdpi.com
Table 1: Comparison of Solvents Used in Synthesis Routes for this compound and its Precursors
| Solvent/System | Synthesis Step | Green Chemistry Consideration | Reference |
|---|---|---|---|
| Methylene Chloride | Oxidation of 2-hydroxy-4-phenylbutyric acid ethyl ester | Problematic; identified as a potential carcinogen. | rsc.org |
| Aqueous Media | Biocatalytic reduction of ethyl 2-oxo-4-phenylbutanoate | Recommended green solvent; non-toxic, non-flammable. | researchgate.netresearchgate.net |
| Diisopropyl ether/water (Two-phase system) | Enzymatic reduction of ethyl 2,4-dioxo-4-phenylbutyrate | Enables in-situ product extraction, potentially simplifying separation. Diisopropyl ether is a hazardous peroxide-former. | rsc.orgresearchgate.net |
| Ethanol (B145695) | Esterification and hydrogenation steps | Generally recommended as a greener solvent. | rsc.orggoogle.com |
| Solvent-Free | Microwave synthesis of a related butanoate | Ideal green approach; eliminates solvent waste entirely. | researchgate.netmdpi.com |
Atom Economy and Waste Minimization Strategies in Process Design
Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgjk-sci.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful than substitution or elimination reactions, which generate stoichiometric byproducts. jocpr.com
In the context of this compound synthesis, different routes exhibit vastly different atom economies.
Low Atom Economy Routes: Multi-step chemical syntheses often have poor atom economy. For example, the original six-step Boots process for ibuprofen (B1674241), a conceptually similar molecule, had an atom economy of only 40%, generating more waste than the product. wiley-vch.de Similarly, synthetic routes for precursors that involve Grignard reactions or use protecting groups inherently produce significant salt or organic waste. google.com
High Atom Economy Routes: In contrast, the three-step BHC process for ibuprofen increased the atom economy to 77% by using catalytic steps. wiley-vch.de For this compound, the most atom-economical step is the reduction of the corresponding ketone precursor, ethyl 2-oxo-4-phenylbutanoate. Asymmetric hydrogenation or biocatalytic reduction are addition reactions where, ideally, all atoms of the ketone and the reducing agent (H₂) are incorporated into the product. google.com
Waste minimization is directly linked to atom economy and involves designing processes that reduce or eliminate byproducts. rsc.org The use of catalytic reagents is superior to stoichiometric ones because catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed and become waste. rsc.orgjk-sci.com The biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate using enzymes is an excellent example of waste minimization, as the enzyme catalyst is highly efficient and the reaction is highly selective, preventing the formation of unwanted side products. researchgate.netresearchgate.net
Table 2: Atom Economy Considerations in Different Synthesis Strategies
| Reaction Type | Example in Synthesis Pathway | Atom Economy Principle | Reference |
|---|---|---|---|
| Addition Reaction (Catalytic) | Asymmetric hydrogenation or biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate | High atom economy; ideally 100% as all reactant atoms are incorporated into the product. | google.comjocpr.com |
| Condensation Reaction | Reaction of benzaldehyde (B42025) and pyruvic acid | Lower atom economy due to the elimination of a small molecule (e.g., water). | google.com |
| Stoichiometric Oxidation/Reduction | Use of stoichiometric oxidants or reductants | Poor atom economy; generates large quantities of inorganic or organic waste byproducts. | rsc.org |
Energy Efficiency and Mild Reaction Conditions (e.g., Microwave-Assisted Synthesis, Mechanochemistry)
Mild Reaction Conditions: Biocatalytic syntheses of Ethyl (R)-2-hydroxy-4-phenylbutanoate are prime examples of energy-efficient processes. These reactions are typically carried out in aqueous media under mild conditions, often at temperatures around 25-30°C and atmospheric pressure. google.comnih.gov This contrasts sharply with many traditional chemical syntheses that may require high temperatures, high pressures, or cryogenic conditions, all of which are energy-intensive. google.com For instance, a biocatalytic reduction using Pichia pastoris was effective at converting the substrate under standard fermentation conditions. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis is a non-conventional energy source that can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. researchgate.net While a specific microwave synthesis for this compound is not detailed, the successful solvent-free microwave synthesis of (4-hydroxy phenyl) 3-oxo butanoate demonstrates the potential of this technology. mdpi.com The reaction, which took only 20 minutes under microwave irradiation, highlights a powerful method for improving energy efficiency in related syntheses. mdpi.com Mechanochemistry, or reactions induced by mechanical force, is another emerging technique that can enable solvent-free reactions at room temperature, though its application to this specific synthesis has yet to be reported. mdpi.com
Integration of Reaction and Separation Processes for Enhanced Sustainability
Process intensification, which combines multiple operations into a single unit, can lead to more sustainable and efficient chemical manufacturing. mdpi.com Integrating the reaction step with product separation and purification minimizes equipment size, reduces waste, and lowers energy consumption.
In the synthesis of this compound, this principle is effectively demonstrated in biocatalytic processes that employ biphasic (two-phase) systems. nih.gov For example, the reduction of a precursor in a diisopropyl ether/water system allows the enzymatic reaction to occur in the aqueous phase while the less polar product, (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, is continuously extracted into the organic phase. researchgate.net Similarly, an aqueous/octanol biphasic system was used to produce (R)-HPBE, where a high substrate concentration could be used because the product was removed from the aqueous phase, preventing enzyme inhibition and simplifying downstream processing. researchgate.net
This in-situ product removal (ISPR) strategy offers several advantages:
Shifts Reaction Equilibrium: Continuously removing the product drives the reaction towards completion.
Reduces Product Inhibition: It protects the biocatalyst from high concentrations of the product, which can be inhibitory.
Simplifies Downstream Processing: The product is concentrated in a separate phase, making isolation easier and reducing the need for large-volume extractions.
By integrating reaction and separation, these processes become more compact, efficient, and sustainable, aligning perfectly with the goals of green process intensification. mdpi.com
Process Intensification and Scalable Production Methodologies
Optimization for High Substrate Loading and Product Titer in Biocatalysis
A significant hurdle in the biocatalytic production of ethyl (R)-2-hydroxy-4-phenylbutanoate is the inhibitory effect of high concentrations of the substrate, OPBE, on the catalyst. nih.gov To overcome this, various strategies have been developed to enable high substrate loading and achieve high product titers.
One effective approach is the use of a substrate fed-batch strategy . In a study utilizing a recombinant E. coli strain co-expressing carbonyl reductase and glucose dehydrogenase, a fed-batch process was successfully implemented. nih.gov The reaction was initiated with a starting OPBE concentration of 120 mM, followed by continuous feeding at a rate of 80 mM/h after two hours. This strategy allowed the total substrate concentration to reach 920 mM over 10 hours, resulting in a final product concentration of 912 mM of (R)-HPBE with a conversion rate of 99.1% and an enantiomeric excess of 99.9%. nih.gov
Another strategy involves the use of an aqueous/organic biphasic system . This system helps to mitigate substrate inhibition by partitioning the substrate and product between two phases, thereby reducing their concentration in the aqueous phase where the biocatalyst resides. In a 1-L aqueous/octanol biphasic system, a high substrate concentration of 330 g/L of OPBE was successfully converted to (R)-HPBE, achieving an exceptional catalyst yield of 31.7 g of product per gram of catalyst and an enantiomeric excess of 99.5%. researchgate.net
The optimization of reaction conditions is also crucial. For instance, using a recombinant E. coli strain with a coupled carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) system, a 99.9% conversion of 30 mM OPBE was achieved at 30 °C and pH 7, with an enantiomeric excess of over 99.9%. researchgate.net High-density fermentation of this strain further increased the enzyme activity to 1960 U/mL in the fermentation broth, a 16.2-fold increase compared to shake flask fermentation. nih.gov
Table 1: Optimization Strategies for High Substrate Loading in (R)-HPBE Production
| Strategy | Biocatalyst | Substrate Concentration | Product Titer | Conversion Rate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Substrate Fed-Batch | Recombinant E. coli (CpCR-GDH) | 920 mM | 912 mM | 99.1% | 99.9% | nih.gov |
| Aqueous/Organic Biphasic System | Recombinant E. coli (iolS, gdh) | 330 g/L | - | - | 99.5% | researchgate.net |
| Optimized Batch | Recombinant E. coli (CpCR-GDH) | 30 mM | - | 99.9% | >99.9% | researchgate.net |
Fed-Batch and Continuous Flow Reactor Systems for Industrial Applications
Fed-batch reactors have proven effective in the synthesis of (R)-HPBE. As detailed previously, a fed-batch strategy that carefully controls the substrate concentration has enabled the conversion of up to 920 mM of OPBE, demonstrating the system's suitability for high-titer production. nih.gov This approach prevents the accumulation of inhibitory levels of the substrate, thereby maintaining high enzyme activity throughout the reaction. nih.gov
Continuous flow reactors represent a further step towards process intensification. njbio.com These systems, which can include Plug Flow Reactors (PFRs) and Continuous Stirred Tank Reactors (CSTRs), offer advantages like superior heat and mass transfer, which are critical for maintaining optimal reaction conditions. njbio.com The small volume of flow reactors allows for better control and safety, especially when dealing with potentially unstable reagents. nih.gov While specific examples of continuous flow synthesis for ethyl 4-hydroxy-4-phenylbutanoate are still emerging, the principles have been successfully applied to other pharmaceutical intermediates. njbio.com For instance, the synthesis of other complex molecules has been achieved with high throughput and short reaction times in compact, automated systems. njbio.com Preliminary studies have explored the use of a continuous batch reactor with growing cultures of Pichia pastoris for the production of an (R)-HPBE precursor, indicating the potential of this technology. researchgate.net
The development of continuous flow processes for biocatalytic reactions is a growing area of research, with the potential to significantly enhance the efficiency and scalability of (R)-HPBE production.
Catalyst Recycle and Reuse Strategies for Economic Feasibility
The economic viability of biocatalytic processes heavily relies on the ability to recycle and reuse the enzyme catalyst. Several strategies are being explored to improve the stability of the biocatalyst and facilitate its recovery and reuse.
One promising approach is the immobilization of the enzyme . Immobilization can enhance the operational stability of the enzyme and simplify its separation from the reaction mixture, allowing for multiple reuse cycles. While specific studies on the immobilization of enzymes for this compound production are part of broader research into biocatalyst recycling, the principle is well-established in industrial biocatalysis. researchgate.netmdpi.com
Another strategy involves the use of whole-cell biocatalysts . Using whole cells, such as recombinant E. coli or yeast strains like Pichia pastoris and Yarrowia lipolytica, can protect the enzyme within its natural cellular environment, potentially increasing its stability. researchgate.netresearchgate.netmdpi.com After the reaction, the cells can be separated from the reaction medium through filtration or centrifugation and reused in subsequent batches.
Synthetic Utility and Further Transformations of Ethyl 4 Hydroxy 4 Phenylbutanoate
Derivatization to Other Chiral Intermediates
The strategic location of the hydroxyl and ester functionalities in ethyl 4-hydroxy-4-phenylbutanoate allows for its conversion into a variety of other useful chiral intermediates, such as α-amino acids and α-halogenated esters. These transformations often proceed with a high degree of stereochemical control, preserving the chirality of the parent molecule.
Synthesis of 2-amino-4-phenylbutanoic acid
The conversion of ethyl (R)-2-hydroxy-4-phenylbutanoate to (S)-2-amino-4-phenylbutanoic acid, a derivative of homophenylalanine, is a key transformation. One common strategy involves the activation of the hydroxyl group, followed by nucleophilic substitution with an amine source. For instance, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by ammonia (B1221849) or a protected amine equivalent with inversion of configuration. lookchem.com
Enzymatic methods also provide an efficient route. For example, enzyme-catalyzed asymmetric synthesis has been employed to produce (S)-2-amino-4-phenylbutanoic acid from (R)-2-hydroxy-4-phenylbutanoic acid. oup.com
Synthesis of 2-halogeno-4-phenylbutyric acid
The hydroxyl group of this compound can be readily replaced by a halogen atom to furnish 2-halogeno-4-phenylbutyric acid derivatives. This transformation is typically achieved using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce a chlorine or bromine atom, respectively. These halogenated derivatives are themselves versatile intermediates, as the halogen can be displaced by a variety of nucleophiles in SN2 reactions to introduce further functionality. researchgate.net
Utilization in the Synthesis of Complex Organic Molecules Beyond Pharmaceutical Intermediates
The synthetic potential of this compound is not limited to the synthesis of ACE inhibitor precursors. Its structural features make it an attractive starting material for the construction of more complex molecular architectures.
A notable example is the synthesis of (S)-dihydrokavain. This natural product can be synthesized from ethyl (S)-2-hydroxy-4-phenylbutanoate, which is readily available from the chiral pool material L-malic acid. A key step in this synthesis involves the regioselective ring-opening of a 1,2-cyclic sulfate (B86663) derived from the hydroxy ester. researchgate.net
Furthermore, the ability to obtain both enantiomers of ethyl 2-hydroxy-4-phenylbutanoate allows for the synthesis of both enantiomers of the target complex molecule, which is crucial for studying their distinct biological activities. researchgate.net
Functionalization for Targeted Applications in Specialized Chemical Fields
The strategic functionalization of this compound opens avenues for its application in specialized chemical fields. The phenyl ring, for instance, can be modified through electrophilic aromatic substitution reactions to introduce various substituents, thereby tuning the electronic and steric properties of the molecule.
One area of application is in the preparation of benzothiophenes, benzofurans, and indoles. These heterocyclic compounds are known to be useful in the treatment of conditions such as insulin (B600854) resistance and hyperglycemia. pharmaffiliates.com The synthesis of these compounds can utilize derivatives of this compound where the phenyl ring is appropriately substituted to facilitate the desired cyclization reactions.
The versatility of this compound is further demonstrated by its use in the preparation of a range of 4-arylbutanoates. These compounds serve as important intermediates for a variety of biologically active molecules. researchgate.net The core structure of this compound provides a reliable scaffold that can be elaborated upon to access a diverse array of complex chemical entities with potential applications in medicinal chemistry and materials science.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Optimization
For a target molecule like Ethyl 4-hydroxy-4-phenylbutanoate, ML algorithms can analyze numerous potential disconnections to identify the most efficient precursors. These models can be categorized as template-based, semi-template-based, and template-free, each with unique advantages in navigating the vast chemical space. nih.gov For instance, a sequence-to-sequence (Seq2Seq) learning approach, widely used in natural language processing, can be adapted to treat molecules as sequences and predict reactant sequences from a product structure. mit.edu
Beyond just planning the route, AI and ML are crucial for reaction optimization. Machine learning algorithms can build predictive models from experimental data to optimize reaction conditions such as temperature, solvent, catalyst loading, and reaction time. This significantly reduces the number of experiments needed, saving time and resources. For the synthesis of chiral alcohols, AI can help in predicting which catalyst or enzyme will afford the highest enantioselectivity for a given substrate, accelerating the development of highly selective processes. researchgate.net
Table 1: Applications of AI/ML in Chiral Synthesis
| Application Area | Description | Potential Impact on this compound Synthesis |
| Retrosynthetic Planning | AI algorithms propose synthetic routes by analyzing molecular structures and reaction data. mit.eduarxiv.org | Identification of novel and more efficient synthetic pathways from readily available starting materials. |
| Reaction Prediction | ML models predict the outcome of a chemical reaction, including yield and stereoselectivity. researchgate.net | Accurate prediction of enantiomeric excess for different catalytic systems, guiding catalyst selection. |
| Optimization of Conditions | Algorithms analyze experimental data to suggest optimal reaction parameters for maximizing yield and selectivity. | Reduced experimental effort and faster development of a robust manufacturing process. |
| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify promising candidates for asymmetric synthesis. | Discovery of new catalysts with improved activity and selectivity for the reduction of ethyl 4-oxo-4-phenylbutanoate. |
Development of Novel Biocatalysts with Unprecedented Activity and Robustness
Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral pharmaceuticals. jddhs.com The use of enzymes, particularly engineered ketoreductases (KREDs), for the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established and highly efficient method. tudelft.nlrsc.orgtudelft.nl The synthesis of (R)-Ethyl 4-hydroxy-4-phenylbutanoate from its precursor, ethyl 2-oxo-4-phenylbutyrate, is a prime example where biocatalysis offers significant advantages, including high conversion rates and mild reaction conditions. researchgate.netnih.gov
Future research is focused on developing novel biocatalysts with enhanced properties. Through techniques like directed evolution and rational protein design, scientists are engineering enzymes with:
Increased Activity: Creating variants that can convert higher concentrations of substrate in a shorter amount of time. For example, engineering of the ketoreductase CgKR1 led to the F92C/F94W variant, which showed significantly higher activity for a wide range of substrates. acs.orgrsc.org
Enhanced Stereoselectivity: Fine-tuning the active site of an enzyme to achieve near-perfect enantiomeric excess (ee >99%). acs.org Studies on the carbonyl reductase KmCR have demonstrated the synthesis of (R)-2-hydroxy-4-phenylbutyrate with an optical purity of ≥99.9%. tpcj.orgresearchgate.net
Improved Robustness: Increasing the stability of enzymes under industrial process conditions, such as higher temperatures, organic solvents, and high substrate loads. This includes developing fusion-enzyme systems, like coupling a carbonyl reductase with a glucose dehydrogenase for cofactor regeneration, which enhances stability and efficiency. nih.gov
Table 2: Performance of Engineered Biocatalysts in Chiral Alcohol Synthesis
| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Key Improvement | Reference |
| CgKR1-F92C/F94W | Structurally diverse ketones | Chiral Alcohols | up to 99.0% | Higher activity than wild-type | acs.orgrsc.org |
| Carbonyl Reductase (KmCR) | Ethyl 2-oxo-4-phenylbutyrate | (R)-2-hydroxy-4-phenylbutyrate | ≥99.9% | Optimized reaction conditions for high purity | tpcj.org |
| CpCR-GDH Fusion Protein | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 4-hydroxy-4-phenylbutyrate | 99.9% | In-situ coenzyme regeneration, increased stability | nih.gov |
| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl 4-hydroxy-4-phenylbutanoate | 95% | Microbial reduction in an interface bioreactor | nih.gov |
Exploration of New Asymmetric Catalytic Systems for Challenging Transformations
While biocatalysis offers many advantages, the development of novel, purely chemical asymmetric catalytic systems remains a vibrant area of research. These systems, which include organocatalysts and metal-based catalysts, can offer broader substrate scope and operational simplicity. rsc.org For the synthesis of β-hydroxy esters like this compound, key developments are focused on asymmetric hydrogenation and aldol-type reactions.
Asymmetric Hydrogenation: Ruthenium-based catalysts, often in combination with chiral ligands, are highly effective for the asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters with high enantiomeric purity. acs.orglookchem.com Future work aims to develop more active and selective catalysts that can operate under milder conditions with lower catalyst loadings.
Asymmetric Aldol (B89426) and Reformatsky-type Reactions: These classic carbon-carbon bond-forming reactions are being reimagined with modern catalytic systems. For instance, a Barium-catalyzed direct aldol reaction has been shown to produce α-alkylidene-β-hydroxy esters with high enantiomeric excess (up to 99%). nih.gov The Reformatsky reaction, which traditionally uses stoichiometric zinc, is being developed into catalytic, enantioselective versions using chiral ligands to produce β-hydroxy and β-amino esters. nih.gov
Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions with high enantioselectivity. youtube.com These non-toxic and stable catalysts are attractive for pharmaceutical synthesis. Research is ongoing to expand the scope of organocatalysis to challenging transformations relevant to the synthesis of intermediates like this compound. rsc.org
Sustainable Manufacturing Practices for Chiral Pharmaceutical Intermediates in a Circular Economy Framework
The pharmaceutical industry is increasingly adopting green chemistry principles and moving towards a circular economy model to minimize its environmental footprint. efpia.eupharmamanufacturing.com This involves a holistic approach to drug development and manufacturing, from R&D and materials sourcing to waste management. pharmamanufacturing.com For chiral intermediates like this compound, this translates into several key research and implementation directions:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com Tandem enzymatic reactions, for example, can convert alcohols directly to amines with water as the only byproduct, representing a highly atom-efficient process. openaccessgovernment.orghims-biocat.eu
Waste Reduction and Recycling: Developing processes that reduce the generation of byproducts and allow for the recycling of catalysts, solvents, and reagents. jddhs.com The use of heterogeneous or immobilized catalysts (both chemical and biological) facilitates easy separation and reuse, contributing to a more sustainable process. tudelft.nl
Continuous Flow Manufacturing: Shifting from traditional batch manufacturing to continuous flow processes can lead to improved safety, consistency, and resource efficiency. rsc.org Continuous flow systems are particularly well-suited for catalytic reactions, allowing for precise control over reaction parameters and easier integration of purification steps.
Circular Economy Principles: The industry is exploring ways to design products and processes for reuse and recycling. efpia.euefpia.eu This includes the judicious use and recovery of solvents and considering the entire lifecycle of products and materials to retain their value and prevent them from becoming waste. pharmamanufacturing.compharmaceutical-networking.com A new asymmetric synthesis method that bonds mixtures of starting material enantiomers to create a single-handed version of a target chemical can achieve yields up to 100%, effectively eliminating waste from the unused enantiomer. pharmatimes.com
The future of manufacturing for chiral intermediates like this compound lies in the synergy of these emerging research areas. By integrating advanced computational tools, novel catalytic methods, and a strong commitment to sustainability, the pharmaceutical industry can develop more efficient, cost-effective, and environmentally benign processes for producing life-saving medicines.
Q & A
Q. What are the established synthetic routes for Ethyl 4-hydroxy-4-phenylbutanoate, and how is its purity validated?
- Methodological Answer : this compound is typically synthesized via catalytic cyclization or esterification reactions. A validated approach involves copper-catalyzed C–H oxidative cyclization of carboxylic acids, as demonstrated in studies using tandem mass spectrometry (MS) for mechanistic analysis . Purity is confirmed using:
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 179.0716 for the de-esterified fragment, 4-hydroxy-4-phenylbutanoate) .
- Chromatographic methods : Gas chromatography (GC) with columns like DB-Wax or Carbowax 20M, calibrated using retention indices and compared to authentic standards .
Table 1 : Analytical Methods for Purity Validation
Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR identify the ester group (δ ~4.1 ppm for ethyl CH2, δ ~170 ppm for carbonyl) and hydroxyl-phenyl moiety (δ ~7.3 ppm aromatic protons).
- IR : Strong absorption at ~3400 cm (O-H stretch) and ~1720 cm (ester C=O stretch).
- MS : Collision-induced dissociation (CID) in tandem MS confirms fragmentation patterns (e.g., loss of ethyl group yielding m/z 179.0716) .
Advanced Research Questions
Q. How can mechanistic insights into this compound formation be obtained using catalytic systems?
- Methodological Answer : Copper-catalyzed C–H activation pathways are critical for cyclization. Key steps include:
Oxidative desorption electrospray ionization (DESI) : To monitor intermediates in real-time .
Isotopic labeling : O or deuterated reagents trace oxygen incorporation and hydrogen transfer.
Kinetic studies : Variable-temperature NMR or stopped-flow spectroscopy to determine rate constants.
Table 2 : Catalytic Systems for Cyclization
| Catalyst | Substrate | Yield (%) | Key Mechanistic Insight | Reference |
|---|---|---|---|---|
| Cu(I) | Carboxylic acids | 85 | Radical intermediates detected via DESI-MS |
Q. How should researchers resolve discrepancies in mass spectral data during structural elucidation?
- Methodological Answer : Discrepancies often arise from isobaric interferences or fragmentation artifacts. To address this:
CID-MS3 analysis : Fragment the m/z 179.0716 ion further to confirm its identity (e.g., compare to a synthesized standard) .
High mass accuracy (<2 ppm error) : Use Orbitrap or FT-ICR MS to distinguish between similar fragments.
Isotopic pattern matching : Validate using software tools (e.g., MZmine) to rule out contaminants.
Q. What strategies optimize the stereoselective synthesis of this compound?
- Methodological Answer : Stereocontrol is achieved via:
- Chiral catalysts : Ru or Ir complexes for asymmetric hydrogenation of ketone precursors.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
- Dynamic kinetic resolution (DKR) : Combines racemization and selective esterification .
Data Analysis and Validation
Q. How should researchers handle conflicting chromatographic retention data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
